molecular formula C10H8N4O2S B1449776 2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 926247-29-2

2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B1449776
CAS No.: 926247-29-2
M. Wt: 248.26 g/mol
InChI Key: CFPPMUCGINJTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C10H8N4O2S and its molecular weight is 248.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one plays a significant role in biochemical reactions, particularly as an inhibitor of topoisomerase I. This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to DNA damage and cell death. The compound interacts with the topoisomerase I/DNA complex, stabilizing it and preventing the re-ligation of DNA strands, thereby inhibiting the proliferation of cancer cells . Additionally, this compound has been investigated for its potential interactions with other enzymes and proteins, such as phosphatidylinositol 3-kinase and ubiquitin-specific protease 7 .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cytotoxicity by causing DNA damage and inhibiting cell proliferation. This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, it can modulate the expression of genes related to cell cycle arrest and programmed cell death . Furthermore, it influences cellular metabolism by altering the activity of key metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the topoisomerase I/DNA complex, stabilizing it and preventing the re-ligation of DNA strands, which leads to DNA damage and cell death . Additionally, this compound can inhibit other enzymes, such as phosphatidylinositol 3-kinase and ubiquitin-specific protease 7, by binding to their active sites and preventing their normal function . These interactions result in changes in gene expression and cellular signaling pathways, ultimately affecting cell function and viability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects on cancer cells, with potential implications for its use as a therapeutic agent .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic and adverse effects have been observed, including damage to normal tissues and organs . These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as topoisomerase I, phosphatidylinositol 3-kinase, and ubiquitin-specific protease 7, affecting their activity and, consequently, metabolic flux and metabolite levels . These interactions can lead to alterations in cellular metabolism, impacting processes such as DNA replication, cell cycle regulation, and apoptosis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, affecting its localization and activity . These interactions are crucial for the compound’s efficacy and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for instance, is critical for its interaction with topoisomerase I and the subsequent inhibition of DNA replication and transcription . These localization patterns are vital for understanding the compound’s mechanism of action and potential therapeutic uses .

Biological Activity

The compound 2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is characterized by a thiazolo-pyrimidine core with a furan moiety. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C10H9N3OS
Molecular Weight 219.26 g/mol

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes and receptors involved in critical signaling pathways:

  • Enzyme Inhibition : The compound acts as a selective inhibitor for certain kinases and phosphoinositide 3-kinases (PI3Ks), which are crucial in regulating cell proliferation and survival.
  • Receptor Modulation : It has been identified as an antagonist for adenosine receptors (A2AAR), which play a significant role in neurodegenerative disorders and cancer progression.

Biological Activity

Research has demonstrated the following biological activities associated with the compound:

  • Anticancer Activity : Studies indicate that the compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
  • Antimicrobial Properties : Preliminary evaluations suggest that it exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Anticancer Efficacy : In vitro studies have shown that this compound significantly reduces the viability of several cancer cell lines through apoptosis induction. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.
  • PI3K Inhibition : A study highlighted its role as a selective ATP-competitive inhibitor of PI3Kγ. This inhibition was linked to decreased leukocyte recruitment in a mouse model of inflammation, demonstrating its potential in treating inflammatory diseases.

Research Findings

Recent research findings emphasize the therapeutic potential of this compound:

Study Findings
Phosphoinositide 3-Kinase InhibitorsThe compound showed selective inhibition of PI3Kγ in cellular assays, impacting inflammatory pathways.
A2A Adenosine Receptor AntagonistsDemonstrated high binding affinity and selectivity for A2AAR, indicating potential in neurodegenerative treatments.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2S/c15-9-7-8(12-5-13-9)14-10(17-7)11-4-6-2-1-3-16-6/h1-3,5H,4H2,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPPMUCGINJTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC3=C(S2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186979
Record name 2-[(2-Furanylmethyl)amino]thiazolo[4,5-d]pyrimidin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926247-29-2
Record name 2-[(2-Furanylmethyl)amino]thiazolo[4,5-d]pyrimidin-7(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926247-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Furanylmethyl)amino]thiazolo[4,5-d]pyrimidin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Reactant of Route 3
Reactant of Route 3
2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Reactant of Route 5
2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Reactant of Route 6
2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.